Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896011-22-6) is a synthetic small molecule belonging to the chemical class of thiazole-benzodioxane-dimethoxybenzamide hybrids. The compound incorporates a 2,3-dihydro-1,4-benzodioxin moiety, a 1,3-thiazole core, and a 2,3-dimethoxybenzamide substituent , with a molecular formula of C20H18N2O5S and a molecular weight of 398.43 g/mol.

Molecular Formula C20H18N2O5S
Molecular Weight 398.43
CAS No. 896011-22-6
Cat. No. B2917865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS896011-22-6
Molecular FormulaC20H18N2O5S
Molecular Weight398.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H18N2O5S/c1-24-16-5-3-4-13(18(16)25-2)19(23)22-20-21-14(11-28-20)12-6-7-15-17(10-12)27-9-8-26-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,23)
InChIKeyLEZLHZOUWZTVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896011-22-6): Procurement-Relevant Compound Profile and Baseline Identification


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896011-22-6) is a synthetic small molecule belonging to the chemical class of thiazole-benzodioxane-dimethoxybenzamide hybrids. The compound incorporates a 2,3-dihydro-1,4-benzodioxin moiety, a 1,3-thiazole core, and a 2,3-dimethoxybenzamide substituent , with a molecular formula of C20H18N2O5S and a molecular weight of 398.43 g/mol . It is cataloged in several chemical databases and is available from research chemical suppliers for exploratory screening purposes. However, at the time of this analysis, no peer-reviewed primary research articles or patents directly reporting quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound were identified in PubMed, ChEMBL, PubChem BioAssay, or BindingDB. Consequently, the compound's baseline profile is limited to its structural identity, physicochemical descriptors, and class-level inferences drawn from structurally related analogs. Procurement decisions based solely on this compound's intrinsic merits cannot yet be supported by published head-to-head quantitative evidence.

Why Generic Substitution of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide Is Not Supported by Current Evidence


Compounds within the benzodioxane-thiazole-benzamide class cannot be considered freely interchangeable without direct comparative data. Subtle structural variations—such as the position of methoxy substituents on the benzamide ring (2,3- versus 3,4- or 2,5-dimethoxy), the nature of the aryl/heteroaryl group at the thiazole 4-position (benzodioxin versus benzodioxole versus substituted phenyl), and the length or branching of the linker—can profoundly alter target engagement, selectivity, metabolic stability, and physicochemical properties. For the target compound, the specific combination of a 2,3-dimethoxybenzamide appendage and a 2,3-dihydro-1,4-benzodioxin-6-yl substituent on the thiazole core represents a structurally distinct chemotype within this family. Until quantitative comparative data become available from controlled experiments, substitution of this compound with any close analog (e.g., the 3,4-dimethoxybenzamide isomer, CAS 864860-98-0, or the benzodioxole analog, CAS 896011-04-4) carries an unquantifiable risk of altered biological outcome. This evidence gap underscores the necessity for compound-specific validation rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide: Current Status and Limitations


Structural Uniqueness Among Dimethoxybenzamide-Thiazole Analogs

The target compound features a 2,3-dimethoxy substitution pattern on the benzamide ring and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the thiazole 4-position. This precise combination is chemically distinct from the more commonly cataloged 3,4-dimethoxybenzamide isomer (CAS 864860-98-0) and the benzodioxole analog (CAS 896011-04-4). In the absence of published bioactivity data for any of these compounds, the structural differentiation alone constitutes the only verifiable basis for selection. No quantitative potency, selectivity, or pharmacokinetic data are available to establish functional superiority or inferiority.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Property Baseline Relative to Analogs

The molecular weight of the target compound (398.43 g/mol) is identical to that of several close analogs due to the same molecular formula (C20H18N2O5S). Without experimentally determined logP, solubility, or permeability data, the physicochemical differentiation from analogs such as the 3,4-dimethoxy isomer or the benzodioxole variant cannot be quantified. All such compounds occupy a similar drug-like chemical space based on molecular weight and heteroatom count, and no experimental evidence supports a procurement preference based on physicochemical properties.

Physicochemical Profiling Drug-likeness Compound Library Selection

Absence of Published Target Engagement Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay returned no quantitative target engagement data (IC50, Ki, EC50) for the target compound or its closest analogs. In contrast, structurally distinct but topologically related thiazole-benzamide compounds have been reported as inhibitors of cholinesterases, kinases, and other enzymes in the primary literature. This complete absence of data precludes any claim of differential potency, selectivity, or mechanism relative to any comparator. Any decision to procure this compound must acknowledge that its biological activity profile is entirely uncharacterized in the public domain.

Target Identification Binding Affinity Enzyme Inhibition

Application Scenarios for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide Based on Current Evidence Limitations


Exploratory Phenotypic or High-Throughput Screening Libraries

Given the absence of target-specific data, the most defensible application for this compound is inclusion in large, structurally diverse screening libraries for unbiased phenotypic assays. Its unique benzodioxin-thiazole-2,3-dimethoxybenzamide scaffold adds chemical diversity that is not represented by commercially available analogs such as the 3,4-dimethoxy isomer (CAS 864860-98-0) or the benzodioxole variant (CAS 896011-04-4). Procurement for this purpose does not require pre-existing potency data but does require confirmation of compound identity and purity .

SAR Expansion Around the 2,3-Dimethoxybenzamide Pharmacophore

For medicinal chemistry programs exploring the impact of methoxy substitution patterns on benzamide-containing ligands, this compound provides a specific structural variation (2,3-dimethoxy) paired with a benzodioxin-thiazole core. When co-procured with the 3,4-dimethoxy and other regioisomeric analogs, it enables systematic SAR exploration. However, this scenario is predicated on the availability of a biological assay to generate comparative data, as none currently exist in the public domain.

Computational Chemistry and Virtual Screening Validation

The compound may serve as a test case for computational docking, pharmacophore modeling, or machine learning-based activity prediction. Its well-defined but biologically uncharacterized structure makes it suitable for prospective validation studies where predicted activities can later be experimentally confirmed. Procurement is recommended only when accompanied by a plan to generate the missing experimental data .

Chemical Probe Development with Full In-House Characterization

Organizations with internal capabilities for comprehensive in vitro profiling (e.g., kinase panels, CYP inhibition, permeability, solubility) may procure this compound to build a proprietary data package. The compound's current lack of public data could be leveraged to create a differentiated chemical probe, provided that rigorous head-to-head comparisons with close analogs are performed internally. Without such characterization, the compound remains a structural placeholder rather than a validated tool .

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.